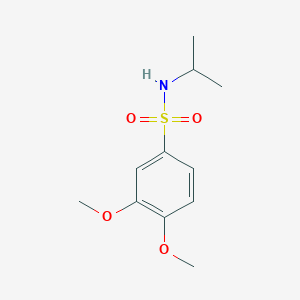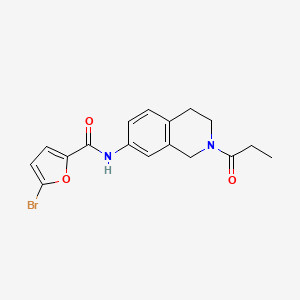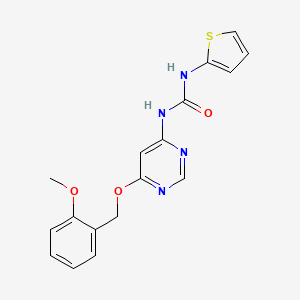
1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactions
- Research focuses on developing new synthesis methodologies for β-tricarbonyl compounds, leading to products like pyrimidin-4-ones and oxazines through reactions with urea and thiourea derivatives. These compounds are characterized using various spectroscopic methods, demonstrating the versatility of urea derivatives in organic synthesis (Saçmacı et al., 2008).
Antiproliferative Activity and Drug Analysis
- The synthesis of deuterium-labeled compounds for use as internal standards in LC–MS analysis indicates the importance of urea derivatives in pharmacokinetics and drug development studies. Such compounds have shown potent activities against various diseases, including cancer, highlighting their therapeutic potential (Liang et al., 2020).
Antimicrobial and DNA Interaction Studies
- Organotin(IV) complexes with urea derivatives exhibit antimicrobial activity and can interact with DNA, suggesting their potential in medical research and therapy. These complexes have been tested for their efficacy against various microbial strains and their ability to bind and cleave DNA, opening avenues for novel antimicrobial and anticancer agents (Prasad et al., 2010).
Enzyme Inhibition for Therapeutic Applications
- Urea derivatives have been explored for their inhibitory effects on critical enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These studies provide insights into the potential use of such compounds in treating conditions like glaucoma, Alzheimer's disease, and myasthenia gravis, showcasing the therapeutic versatility of urea derivatives (Sujayev et al., 2016).
Material Science and Supramolecular Chemistry
- Urea derivatives are also significant in material science, particularly in the formation of supramolecular assemblies via hydrogen bonding. These assemblies have applications in designing new materials with unique properties for electronics, catalysis, and nanotechnology (Beijer et al., 1998).
Propiedades
IUPAC Name |
1-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-13-6-3-2-5-12(13)10-24-15-9-14(18-11-19-15)20-17(22)21-16-7-4-8-25-16/h2-9,11H,10H2,1H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHUDXAOBLGZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
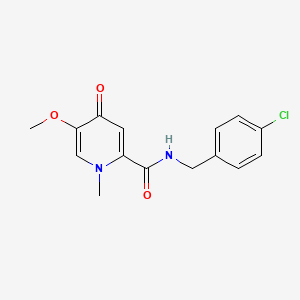
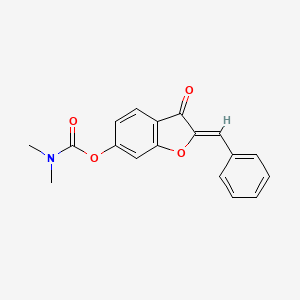

![N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2707104.png)


![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2707112.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2707113.png)
![3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2707115.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2707116.png)

![7-(4-Chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2707119.png)
